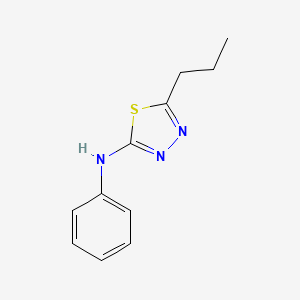

N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold in Medicinal Chemistry and Drug Discovery

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered "privileged" in medicinal chemistry, a designation given to molecular structures that are capable of binding to a wide range of biological targets, thereby exhibiting diverse pharmacological activities. nih.gov The unique chemical properties of the 1,3,4-thiadiazole ring, including its mesoionic nature, enhance its liposolubility, allowing derivatives to more readily cross cellular membranes and interact with intracellular targets. nih.gov

The structural versatility of the 1,3,4-thiadiazole nucleus allows for extensive modification and substitution, enabling medicinal chemists to fine-tune pharmacological profiles and explore structure-activity relationships (SAR). researchgate.net This has led to the development of a vast number of derivatives with a broad spectrum of biological activities. researchgate.net Research has consistently shown that compounds incorporating this moiety exhibit significant potential across various therapeutic areas. growingscience.com The presence of the =N–C–S moiety is considered a key contributor to the biological activity of these compounds. growingscience.com

The wide-ranging applications of 1,3,4-thiadiazole derivatives have been the subject of extensive research, leading to the discovery of compounds with numerous pharmacological properties. researchgate.net

Table 1: Documented Biological Activities of the 1,3,4-Thiadiazole Scaffold

| Biological Activity | Description |

| Anticancer | Derivatives have shown cytotoxic effects against various human cancer cell lines, including chronic myelogenous leukemia, breast cancer, and colon cancer. nih.govnih.govmdpi.com |

| Antimicrobial | Broad-spectrum activity has been reported, including antibacterial effects against both Gram-positive and Gram-negative bacteria and antifungal activity against various fungal species. rasayanjournal.co.in |

| Anti-inflammatory | Certain 1,3,4-thiadiazole compounds have demonstrated significant anti-inflammatory properties. researchgate.net |

| Antiviral | The scaffold has been investigated for its potential in developing agents against various viruses. nih.gov |

| Antitubercular | Compounds containing this ring have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. rasayanjournal.co.in |

| Anticonvulsant | The central nervous system effects of these derivatives include anticonvulsant properties. researchgate.net |

| Analgesic | Research has indicated that some derivatives possess pain-relieving capabilities. researchgate.net |

| Antidepressant | Anxiolytic and antidepressant effects have been observed in certain classes of 1,3,4-thiadiazole derivatives. researchgate.net |

Overview of N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine as a Promising Thiadiazole Derivative

This compound is a specific derivative of the versatile 1,3,4-thiadiazole scaffold. nih.gov While extensive research has focused on the broader class of 1,3,4-thiadiazoles, this particular compound represents an area of untapped research potential. Its structure combines the core thiadiazole ring with a phenyl group attached to the amine at position 2 and a propyl group at position 5.

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H13N3S |

| IUPAC Name | This compound |

| PubChem CID | 12324953 |

Source: PubChem. nih.gov

The promise of this compound can be inferred from studies on closely related analogues. The presence of an N-substituted phenyl group on the 2-amine position is a common feature in many biologically active thiadiazoles. For instance, series of N-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have been synthesized and shown to possess good to high antimicrobial activity. nih.gov Similarly, research into N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thioureas has demonstrated notable antitubercular activity. nih.gov

The 5-position substituent also plays a crucial role in determining biological effects. The presence of an alkyl group, such as the propyl group in this compound, has been explored in various studies. For example, the synthesis of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles has shown that modifications at this position influence antimicrobial potency. nih.gov The combination of the N-phenyl and 5-propyl substituents on the privileged 1,3,4-thiadiazole scaffold makes this compound a molecule of significant interest for future synthesis and biological evaluation studies.

Structure

3D Structure

Properties

CAS No. |

61955-50-8 |

|---|---|

Molecular Formula |

C11H13N3S |

Molecular Weight |

219.31 g/mol |

IUPAC Name |

N-phenyl-5-propyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C11H13N3S/c1-2-6-10-13-14-11(15-10)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,12,14) |

InChI Key |

COKYKUAPSXGQIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(S1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenyl 5 Propyl 1,3,4 Thiadiazol 2 Amine and Its Analogs

Established Synthetic Pathways for 1,3,4-Thiadiazole (B1197879) Derivativesnih.govmdpi.comnih.gov

The construction of the 1,3,4-thiadiazole ring is a well-trodden path in heterocyclic chemistry, with numerous reliable methods at the disposal of synthetic chemists. These strategies typically involve the formation of the five-membered ring from linear precursors through cyclization reactions, often facilitated by condensation and subsequent functional group manipulations.

Cyclization Reactions of Linear Organic Precursorsnih.govmdpi.comnih.govmdpi.com

The most prevalent approach to 1,3,4-thiadiazoles involves the intramolecular cyclization of open-chain compounds containing the requisite N-N-C-S linkage. Thiosemicarbazides and their derivatives are the most common starting materials for this transformation. nih.gov The acylation of a thiosemicarbazide (B42300), followed by dehydrative cyclization, is a robust and widely used method. nih.gov Various dehydrating agents can be employed to effect this ring closure, including strong acids like sulfuric acid or polyphosphoric acid (PPA), as well as phosphorus oxychloride (POCl₃). nih.govrasayanjournal.co.inresearchgate.net

Another key linear precursor is the acylhydrazine or thiohydrazide. researchgate.net These compounds can react with a variety of one-carbon synthons to complete the heterocyclic ring. For instance, reacting acylhydrazines with carbon disulfide or isothiocyanates provides the necessary atoms to form the thiadiazole ring system. cu.edu.eg

Condensation Reactions in Thiadiazole Synthesismdpi.combenchchem.com

One-pot condensation reactions represent an efficient strategy for assembling 1,3,4-thiadiazoles. A common method involves the direct condensation of a carboxylic acid with a thiosemicarbazide. mdpi.comresearchgate.net This reaction is typically promoted by a dehydrating agent that facilitates both the initial acylation of the thiosemicarbazide and the subsequent cyclization. Polyphosphate ester (PPE) has been shown to be an effective reagent for this one-pot synthesis, proceeding through the intermediate formation of an acylated thiosemicarbazide which then undergoes cyclodehydration. mdpi.comresearchgate.net Similarly, phosphorus oxychloride is frequently used to drive the reaction between carboxylic acids and thiosemicarbazides to yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. researchgate.net

The condensation can also occur between thiosemicarbazide and aldehydes to form thiosemicarbazones, which can then be oxidatively cyclized using reagents like ferric chloride (FeCl₃) to afford 2-amino-substituted 1,3,4-thiadiazoles. researchgate.net

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Resulting Core Structure | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Thiosemicarbazide | POCl₃, PPA, H₂SO₄ | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.govrasayanjournal.co.inresearchgate.net |

| Carboxylic Acid | Thiosemicarbazide | Polyphosphate Ester (PPE) | 2-Amino-5-substituted-1,3,4-thiadiazole | mdpi.comresearchgate.net |

| Aldehyde | Thiosemicarbazide | FeCl₃ (for oxidative cyclization) | 2-Amino-5-substituted-1,3,4-thiadiazole | researchgate.net |

| Acylhydrazine | Carbon Disulfide | Base (e.g., KOH) | 5-Substituted-1,3,4-thiadiazole-2-thiol | |

| Acylhydrazine | Isothiocyanate | Acid (for cyclization) | 2,5-Disubstituted-1,3,4-thiadiazole |

Functional Group Transformations for Thiadiazole Derivatizationbenchchem.com

Once the 1,3,4-thiadiazole ring is formed, further diversity can be introduced through functional group transformations. For 2-amino-1,3,4-thiadiazole derivatives, the exocyclic amino group is a common site for modification. It can undergo a variety of reactions, such as acylation to form amides or reactions with electrophiles to introduce different substituents. For example, reacting 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) with chloroacetyl chloride yields an intermediate that can be further reacted with various nucleophiles to generate a library of derivatives. This approach allows for the late-stage introduction of structural diversity, which is a valuable strategy in medicinal chemistry for structure-activity relationship studies. nih.gov

Specific Approaches for N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine and Related N-Phenyl/5-Propyl Thiadiazole Structures

The synthesis of the specifically substituted this compound logically follows the general principles outlined above, primarily relying on the cyclization of a tailored thiosemicarbazide precursor.

Dehydrocyclization of Thiosemicarbazidesnih.govrasayanjournal.co.in

The most direct and widely applicable route for synthesizing this compound is the dehydrocyclization of an appropriately substituted thiosemicarbazide. The key intermediate for this synthesis is 1-butyryl-4-phenylthiosemicarbazide .

This precursor can be prepared by the acylation of 4-phenylthiosemicarbazide (B147422) with a butyrylating agent. Common reagents for this acylation include butyric acid (in the presence of a coupling agent) or the more reactive butyryl chloride. The subsequent step is an intramolecular acid-catalyzed dehydrocyclization. This ring-closing reaction is typically achieved by heating the 1-butyryl-4-phenylthiosemicarbazide intermediate with a strong dehydrating acid such as concentrated sulfuric acid. rasayanjournal.co.in This process involves the removal of a water molecule to form the stable aromatic 1,3,4-thiadiazole ring.

This general methodology has been successfully used to prepare a variety of 5-aryl and 5-alkyl-2-amino-1,3,4-thiadiazoles, demonstrating its reliability and broad scope. nih.govrasayanjournal.co.in

| Step | Reactant 1 | Reactant 2 | Key Intermediate | Final Product | Reaction Type |

|---|---|---|---|---|---|

| 1 | 4-Phenylthiosemicarbazide | Butyryl chloride or Butyric acid | 1-Butyryl-4-phenylthiosemicarbazide | - | Acylation |

| 2 | 1-Butyryl-4-phenylthiosemicarbazide | - | This compound | Acid-catalyzed Dehydrocyclization |

Cyclization of Hydrazinecarbothioamidesmdpi.com

The term hydrazinecarbothioamide is the systematic chemical name for the thiosemicarbazide structure. Therefore, the cyclization of hydrazinecarbothioamides is functionally identical to the cyclization of thiosemicarbazides. The precursor, 1-butyryl-4-phenylthiosemicarbazide, can be systematically named N-phenyl-2-butyrylhydrazine-1-carbothioamide .

The reaction of a carboxylic acid with thiosemicarbazide in the presence of a reagent like polyphosphate ester (PPE) proceeds through the in-situ formation of a 2-acylhydrazine-1-carbothioamide intermediate, which then undergoes cyclodehydration to furnish the final 2-amino-1,3,4-thiadiazole. mdpi.comresearchgate.net This one-pot approach is an efficient alternative to the two-step process of isolating the acylthiosemicarbazide before cyclization. Applying this to the target molecule, butyric acid could be reacted directly with 4-phenylthiosemicarbazide in the presence of a suitable cyclizing/dehydrating agent to yield this compound.

Strategies for 2-Amino-1,3,4-thiadiazole Synthesis and N-Substitution

The foundational step for synthesizing a wide array of 1,3,4-thiadiazole derivatives is the creation of the 2-amino-1,3,4-thiadiazole scaffold. A prevalent and versatile method involves the cyclization of thiosemicarbazide or its derivatives with various reagents. nih.gov

One of the most common routes is the acylation of a thiosemicarbazide followed by dehydrative cyclization. nih.gov This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid or its derivatives, such as acid chlorides. nih.govencyclopedia.pub The choice of the carboxylic acid derivative determines the substituent at the 5-position of the resulting thiadiazole ring. The cyclization step typically requires a dehydrating agent, with various reagents being employed, including phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or concentrated sulfuric acid. nih.gov

For instance, the reaction of thiosemicarbazide with an appropriate acyl halide (like acetyl chloride) can lead directly to the formation of a 2-amino-5-substituted-1,3,4-thiadiazole. nih.gov A regioselective synthesis has also been developed using p-toluenesulfonyl chloride (p-TsCl) and triethylamine (B128534) (TEA) in a polar solvent like N-methyl-2-pyrrolidone (NMP), which favors the formation of the 2-amino-1,3,4-thiadiazole skeleton. acs.org

Once the 2-amino-1,3,4-thiadiazole core is assembled, N-substitution at the amino group can be carried out through several standard organic reactions. These amino groups are nucleophilic and can be readily acetylated by reacting with acid chlorides or anhydrides. nih.gov For the synthesis of N-phenyl derivatives, a common approach involves the reaction of a 2-amino-1,3,4-thiadiazole with a phenyl-containing electrophile or by starting the synthesis with a phenyl-substituted thiosemicarbazide. For example, a mixture of a substituted methoxy (B1213986) cinnamic acid and a phenylthiosemicarbazide derivative can be reacted in the presence of phosphorous oxychloride to yield N-phenyl-1,3,4-thiadiazole derivatives. rsc.org Another strategy involves nucleophilic substitution reactions where a key intermediate, such as 2-chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide, is reacted with various amines. mdpi.comnih.gov

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Thiosemicarbazide | Carboxylic Acid / PPE | 2-Amino-5-substituted-1,3,4-thiadiazole | encyclopedia.pubmdpi.com |

| Thiosemicarbazide | Acetyl Chloride | 2-Amino-5-methyl-1,3,4-thiadiazole | nih.gov |

| Thiosemicarbazide Intermediate | p-TsCl, TEA, NMP | 2-Amino-1,3,4-thiadiazole | acs.org |

| 2-Amino-1,3,4-thiadiazole | Acid Chlorides | N-Acyl-2-amino-1,3,4-thiadiazole | nih.gov |

| Phenylthiosemicarbazide | Carboxylic Acid, POCl₃ | 2-(Phenylamino)-5-substituted-1,3,4-thiadiazole | rsc.org |

Approaches for 5-Alkyl/Propyl Substituted 1,3,4-Thiadiazole Derivatives

The introduction of an alkyl group, such as propyl, at the 5-position of the 1,3,4-thiadiazole ring is typically accomplished during the ring formation step. The most direct method involves the cyclization of thiosemicarbazide with a carboxylic acid bearing the desired alkyl chain, or its corresponding derivative like an acid chloride or ester. nih.gov To synthesize a 5-propyl derivative, butyric acid (butanoic acid) or butyryl chloride would be the reagent of choice to react with thiosemicarbazide.

The general reaction involves heating the thiosemicarbazide and the carboxylic acid in the presence of a strong dehydrating agent like polyphosphoric acid or phosphorus oxychloride. nih.gov This approach is broadly applicable for creating a variety of 5-alkyl substituted 2-amino-1,3,4-thiadiazoles. Research confirms the synthesis of compounds like N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, which necessarily involves the prior synthesis of the 5-propyl-2-amino-1,3,4-thiadiazole core. researchgate.net

Another strategy involves the reaction of thioxoacetamide derivatives with various alkylating reagents to introduce S-alkyl groups. nih.gov While this method focuses on S-alkylation at the 2-position, the initial steps often involve creating a 5-substituted ring that can be further modified. For example, reacting potassium 5-(phenylcarbamoyl)-1,3,4-thiadiazole-2-thiolate derivatives with alkyl halides leads to 5-(S-alkyl) derivatives. nih.gov

| Precursor 1 | Precursor 2 | Key Reagent | Product Feature | Reference(s) |

| Thiosemicarbazide | Butyric Acid | Polyphosphoric Acid | 5-propyl-1,3,4-thiadiazole | nih.gov |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | Alkyl Halide | Base (e.g., KOH) | 2-Amino-5-(alkylthio)-1,3,4-thiadiazole | acs.org |

| Thioxoacetamide derivatives | Carbon Disulfide, KOH | - | 1,3,4-Thiadiazole-2-thiolate | nih.gov |

| 2-Amino-5-cyclopropyl-1,3,4-thiadiazole | Phenacyl Bromide | - | Imidazo[2,1-b] acs.orgnih.govresearchgate.netthiadiazole derivative | researchgate.net |

Emerging Synthetic Strategies in Thiadiazole Chemistry

The field of thiadiazole synthesis is continually evolving, with a focus on developing more efficient, environmentally friendly, and versatile methods. nih.govresearchgate.net These emerging strategies aim to improve yields, reduce the use of hazardous reagents, and simplify reaction procedures. researchgate.net

A significant trend is the development of one-pot synthesis methods. These procedures combine multiple reaction steps into a single operation without isolating intermediates, which saves time, resources, and reduces waste. For example, a one-pot method for synthesizing 2-amino-1,3,4-thiadiazole derivatives from a carboxylic acid and thiosemicarbazide using polyphosphate ester (PPE) as a mild additive has been developed. encyclopedia.pubmdpi.com This approach avoids toxic and harsh reagents like phosphorus oxychloride. mdpi.com

Microwave-assisted synthesis has also emerged as a powerful tool in heterocyclic chemistry. researchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of fused heterocyclic systems like imidazo[2,1-b] acs.orgnih.govresearchgate.netthiadiazoles. researchgate.net

More recent innovations include metal-free and photocatalytic reactions . organic-chemistry.org These "green chemistry" approaches offer mild reaction conditions. For instance, a transition-metal-free condensation of thiosemicarbazide with aldehydes, followed by an iodine-mediated oxidative C-S bond formation, provides an efficient route to 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org Photocatalytic methods can also be used to synthesize these compounds from isothiocyanates and hydrazones under metal-free conditions. organic-chemistry.org

| Strategy | Description | Advantages | Reference(s) |

| One-Pot Synthesis | Multiple reaction steps in a single vessel without isolating intermediates. | Increased efficiency, reduced waste, time-saving. | encyclopedia.pubmdpi.com |

| Polyphosphate Ester (PPE) | Use of PPE as a mild cyclodehydration agent. | Avoids harsh and toxic reagents like POCl₃. | encyclopedia.pubmdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields. | researchgate.net |

| Metal-Free/Photocatalytic Reactions | Reactions using light energy or avoiding metal catalysts. | Environmentally friendly, mild conditions. | organic-chemistry.org |

| Iodine-Mediated Oxidative Cyclization | Formation of the C-S bond using iodine as an oxidant. | Efficient, scalable, transition-metal-free. | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of N Phenyl 5 Propyl 1,3,4 Thiadiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine, distinct signals corresponding to the propyl and phenyl protons are expected. Based on data from analogous compounds like 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine (B185737) mdpi.com, the propyl group would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons attached to the thiadiazole ring. The phenyl protons would likely appear as a complex multiplet in the aromatic region of the spectrum. The amine (NH) proton is expected to present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. For instance, in 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine, the amine protons appear as a singlet at 6.99 ppm in DMSO-d₆ mdpi.com.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are anticipated for the propyl chain carbons, the phenyl ring carbons, and the two carbons of the thiadiazole ring. The carbons of the thiadiazole ring in similar structures, such as 5-(1-methyl-2-phenylethenyl)-N-[4'-nitrophenyl]-1,3,4-thiadiazol-2-amine, resonate at approximately 162-164 ppm and 163-169 ppm dergipark.org.tr. The phenyl carbons attached to the amine group typically resonate in the range of 117-147 ppm dergipark.org.tr. The aliphatic carbons of the propyl group would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Propyl-CH₃ | ~0.9 (triplet) | ~13-14 |

| Propyl-CH₂ | ~1.7 (sextet) | ~22-23 |

| Propyl-CH₂ (adjacent to ring) | ~2.9 (triplet) | ~30-32 |

| Phenyl-H | ~7.0-7.8 (multiplet) | ~117-140 |

| Amine-NH | Broad singlet | - |

| Thiadiazole-C2 | - | ~165-170 |

| Thiadiazole-C5 | - | ~158-163 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands are expected. The N-H stretching vibration of the secondary amine is anticipated in the region of 3100-3300 cm⁻¹ dergipark.org.tr. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propyl group would be observed in the 2850-2960 cm⁻¹ range dergipark.org.tr. The C=N stretching vibration of the thiadiazole ring is expected around 1590-1630 cm⁻¹ mdpi.comdergipark.org.tr. The C-N stretching vibration and C-S stretching vibrations are also characteristic and would appear in the fingerprint region of the spectrum.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3100 - 3300 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=N (Thiadiazole) | 1590 - 1630 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-S | 600 - 800 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound. For this compound (C₁₁H₁₃N₃S), the molecular weight is approximately 219.31 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 219.

The fragmentation pattern would likely involve the cleavage of the propyl group and fragmentation of the phenyl ring. For instance, the mass spectrum of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) shows a molecular ion peak at m/z 177, with major fragments at m/z 121, 104, and 77, corresponding to the loss of various parts of the phenyl and thiadiazole moieties mdpi.com. A similar fragmentation behavior would be anticipated for the title compound, with additional fragments corresponding to the loss of the propyl group.

X-ray Crystallography for Three-Dimensional Structural Determination and Conformation

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound is not available, analysis of related structures provides valuable insights into its likely conformation.

For example, the crystal structure of (E)-N-phenyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine would reveal the planarity of the thiadiazole ring and the dihedral angles between the phenyl ring and the thiadiazole core. In the structure of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, the thiadiazole and phenyl rings have a dihedral angle of 31.19 (18)° nih.gov. Similarly, in N-allyl-(5-phenyl- mdpi.comdergipark.org.trresearchgate.netthiadiazol-2-yl) amine, the molecule exists in the exo-amino tautomeric form in the solid state researchgate.net. These findings suggest that in this compound, the thiadiazole ring is likely to be planar, with a certain degree of rotation possible for the phenyl and propyl substituents. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the amine group.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₁₁H₁₃N₃S, the theoretical elemental composition can be calculated as follows:

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 11 | 132.11 | 60.24 |

| Hydrogen (H) | 1.01 | 13 | 13.13 | 5.99 |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 19.16 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 14.62 |

| Total | 219.34 | 100.00 |

Experimental elemental analysis results for synthesized batches of the compound should closely match these theoretical percentages, providing strong evidence for the compound's purity and confirming its empirical formula. For example, elemental analysis of a related compound, 5-(1-methyl-2-phenylethenyl)-N-[4'-nitrophenyl]-1,3,4-thiadiazol-2-amine, showed experimental values that were in close agreement with the calculated percentages dergipark.org.tr.

Structure Activity Relationship Sar Studies of N Phenyl 5 Propyl 1,3,4 Thiadiazol 2 Amine Analogs

Impact of N-Phenyl Substitution on Biological Activity

The N-phenyl moiety at the 2-amino position of the 1,3,4-thiadiazole (B1197879) core is a critical determinant of biological activity. Modifications to this phenyl ring can significantly modulate the potency and selectivity of the compounds across various therapeutic targets, including anticancer and antimicrobial applications.

Research has shown that the nature and position of substituents on the N-phenyl ring are crucial. For instance, in a series of 1,3,4-thiadiazole derivatives tested for anticancer activity, the presence of a trifluoromethyl group on the phenylamino (B1219803) moiety was found to be particularly effective. Specifically, a compound bearing a 2-(2-trifluoromethylphenylamino) group exhibited the most potent anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com This suggests that steric and electronic properties of the substituent at the ortho position of the N-phenyl ring can enhance cytotoxic effects.

Furthermore, studies on N-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have highlighted the importance of this group for various biological actions. nih.gov The introduction of a benzyl (B1604629) group instead of a phenyl ring has also been explored, with N-benzyl-5-(4-fluorophenyl)- and N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines demonstrating higher inhibitory activities against breast cancer than the reference drug cisplatin. nih.gov This indicates that the flexibility and electronic nature of the group attached to the 2-amino nitrogen play a significant role in modulating anticancer activity.

Influence of the 5-Propyl Group and Other Alkyl/Aryl Substitutions on the Thiadiazole Ring Bioactivity

The substituent at the 5-position of the 1,3,4-thiadiazole ring has a substantial impact on the molecule's bioactivity. While the parent compound features a propyl group, a wide range of alkyl and aryl substitutions have been investigated, revealing key SAR trends.

In the context of anticonvulsant activity, aryl substitutions at the 5-position are generally favorable. For example, a study of 5-aryl-N-phenyl-1,3,4-thiadiazol-2-amine derivatives found that a 5-(3-methoxyphenyl) group conferred highly effective anticonvulsant properties, with 64.28% protection at a 300 mg/kg dose in the maximal electroshock (MES) model. nih.govfrontiersin.org In contrast, substitutions with groups like 3,4-dimethoxyphenyl on the C5-phenyl ring led to a decrease in protection against convulsions compared to an unsubstituted phenyl ring. nih.gov

For antimicrobial activity, the nature of the C5-substituent is also critical. Studies on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed that halogenated phenyl rings (fluoro and chloro) at the 5-position resulted in good antibacterial activity against Gram-positive bacteria. nih.gov Conversely, derivatives with oxygenated substituents, such as hydroxyl groups, on the C5-phenyl ring exhibited significant antifungal activity. nih.gov The introduction of a bulky adamantyl group at the C-5 position has been shown to increase antifungal activity against Candida albicans. nih.gov This demonstrates that the choice of substituent at this position can tune the compound's antimicrobial spectrum.

The following table summarizes the influence of various substituents at the 5-position on the anticancer activity of 1,3,4-thiadiazole analogs against different cancer cell lines.

Table 1: Effect of C5-Aryl Substitution on Anticancer Activity (IC₅₀ in µM)

| Compound ID | 5-Aryl Substituent | MCF-7 (Breast) | HepG2 (Liver) | MDA-MB-231 (Breast) | A549 (Lung) | Reference |

|---|---|---|---|---|---|---|

| ST10 | 3-Methoxyphenyl | 49.6 | - | 53.4 | - | mdpi.com |

| Cinnamic Acid Analog | Phenyl with two methoxy (B1213986) groups | 0.28 µg/mL | - | - | 0.52 µg/mL | nih.gov |

| 4e | 4-Chlorophenyl (linked to piperazine) | 3.24 µg/mL | 2.51 µg/mL | - | - | nih.gov |

| 4i | 4-Chlorophenyl (linked to benzyl piperidine) | 4.39 µg/mL | 3.86 µg/mL | - | - | nih.gov |

| Honokiol Analog 8a | Honokiol-derived | 4.61 | 3.25 | 2.15 | 1.62 | nih.gov |

Role of Electron-Donating and Electron-Withdrawing Substituents on Activity Modulation

The electronic properties of substituents on the aryl rings of N-phenyl-5-aryl-1,3,4-thiadiazol-2-amine analogs are a pivotal factor in modulating their biological activity. A clear trend is often observed where the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can either enhance or diminish potency.

In the realm of anticancer activity, EWGs generally enhance cytotoxicity. For example, research on various heterocyclic compounds has shown that introducing EWGs like chloro (–Cl) and nitro (–NO₂) groups leads to increased anticancer activity, whereas EDGs such as amino (–NH₂), hydroxyl (–OH), and methoxy (–OCH₃) tend to decrease it. rsc.org This trend is consistent within the 1,3,4-thiadiazole series. The choice to use a 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold in one study was based on the observation that substitution with the electron-withdrawing chlorine atom boosted cytotoxic activity. nih.gov Similarly, another SAR analysis concluded that an aromatic ring and EWGs promote anticancer activity in 5-phenyl-substituted 1,3,4-thiadiazole-2-amines. nih.gov

Anticonvulsant activity is also sensitive to electronic effects. Studies on quinazoline-thiadiazole hybrids revealed that compounds with nitro and chloro groups (EWGs) displayed potent anticonvulsant activity. frontiersin.org However, there can be exceptions; one study found that a methoxy group (an EDG) at the 3-position of the 5-phenyl ring resulted in a highly effective anticonvulsant agent. nih.govfrontiersin.org This highlights that the position of the substituent is as important as its electronic nature. Conversely, incorporating a strong EWG like a trifluoromethyl group on the N-phenylamino moiety at the 2-position was shown to be beneficial for anticancer activity. nih.gov

The table below illustrates how different electronic groups on the aryl substituents influence the biological activity of 1,3,4-thiadiazole derivatives.

Table 2: Influence of Electronic Groups on Biological Activity

| Compound Series | Substituent and Position | Electronic Nature | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Anticancer Thiadiazoles | 4-Chlorophenyl at C5 | EWG | Boosted cytotoxic activity | nih.gov |

| Anticancer Thiadiazoles | 4-Nitrophenyl at C5 | EWG | Higher inhibitory activity than cisplatin | nih.gov |

| Anticonvulsant Quinazolines | Chloro/Nitro on styryl ring | EWG | Potent anticonvulsant activity | frontiersin.org |

| Anticonvulsant Thiadiazoles | 3-Methoxyphenyl at C5 | EDG | Highly effective anticonvulsant (64.28% protection) | nih.govfrontiersin.org |

| Antimicrobial Thiadiazoles | 4-Fluorophenyl at C5 | EWG | Good antibacterial activity (MIC = 20-28 µg/mL) | nih.gov |

| Antimicrobial Thiadiazoles | 4-Hydroxyphenyl at C5 | EDG | Significant antifungal activity (MIC = 32-42 µg/mL) | nih.gov |

Bioisosteric Replacements and Their Effects on Pharmacological Profile

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The 1,3,4-thiadiazole ring itself is considered a bioisostere of other important heterocycles, and its replacement has significant consequences for biological activity.

Furthermore, the 1,3,4-thiadiazole ring's biological properties are partly attributed to its role as a bioisostere of pyrimidine, a core structure in nucleic acid bases. nih.gov This similarity may allow thiadiazole derivatives to interfere with DNA replication processes, contributing to their anticancer effects. nih.gov The thiadiazole moiety is also considered a bioisostere of azole antifungals like triazoles and imidazoles. This bioisosterism is a rationale for developing thiadiazole derivatives as antifungal agents that may target enzymes like cytochrome P450 14-α-demethylase.

In some fused heterocyclic systems, the replacement of a CH group with an isosteric nitrogen atom can lead to marked differences in properties. The structures of imidazo[2,1-b] nih.govacs.orgscience.govthiadiazoles are closely related to imidazo (B10784944) nih.govacs.orgscience.govthiazoles, but their biological properties often differ significantly, highlighting the subtle yet critical impact of bioisosteric changes within a larger scaffold. ijpcbs.com

Pharmacophoric Pattern Analysis for Thiadiazole Derivatives

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For 1,3,4-thiadiazole derivatives, several key pharmacophoric features have been identified that are crucial for their interaction with biological targets.

The 1,3,4-thiadiazole ring itself is a fundamental pharmacophoric element. It is considered a constrained pharmacophore that acts as a "hydrogen binding domain" and a "two-electron donor system". nih.gov Its mesoionic character may also enhance its ability to cross biological membranes and bind to targets. nih.gov

More specific pharmacophore models have been developed for certain activities. For a series of 1,3,4-thiadiazole-based anticancer agents targeting the c-KIT kinase, a five-feature pharmacophore model (ADHRR) was proposed. acs.org This model includes:

A hydrogen bond A cceptor (A) (e.g., a carbonyl group).

A hydrogen bond D onor (D) (e.g., an -NH group).

A H ydrophobic group (H).

Two A romatic R ings (R).

In this model, the 1,3,4-thiadiazole ring itself serves as one of the essential aromatic features (R). acs.org

For anticonvulsant activity, the SAR suggests a pharmacophore consisting of a hydrophobic domain, often an aryl group at the 5-position, linked to the thiadiazole core. nih.gov Lipophilicity appears to be a key factor, and the presence of hydrogen bond donor/acceptor groups at appropriate distances (e.g., 4.18–6.88 Å) has been correlated with good antiepileptic activity. nih.gov The toxophoric –N=C–S– moiety within the thiadiazole ring is also considered responsible for a broad range of biological activities.

Computational Chemistry and Molecular Modeling Studies of N Phenyl 5 Propyl 1,3,4 Thiadiazol 2 Amine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For a molecule like N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine, this simulation would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score, helps to rank its potential as an inhibitor or modulator of the protein's function. In studies of related 1,3,4-thiadiazole (B1197879) derivatives, molecular docking has been used to predict binding modes with targets like bacterial DNA gyrase and various protein kinases.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Following molecular docking, molecular dynamics (MD) simulations can provide a deeper understanding of the conformational flexibility of this compound and the stability of its complex with a biological target. By simulating the movements of atoms over time, MD can reveal how the ligand adapts its shape within the binding pocket and assess the stability of the crucial interactions identified through docking. This analysis is vital for confirming the viability of the predicted binding mode.

Quantum Chemical Calculations

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap for this compound would indicate its kinetic stability; a smaller gap suggests higher reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

Table 1: Hypothetical Quantum Chemical Properties

This table illustrates the type of data that would be generated from quantum chemical calculations for this compound. The values are not based on published data.

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and kinetic stability |

An electrostatic potential (ESP) map visually represents the charge distribution in a molecule. For this compound, the ESP map would highlight electron-rich regions (negative potential), likely around the nitrogen and sulfur atoms of the thiadiazole ring, which are potential sites for electrophilic attack or hydrogen bond acceptance. Electron-deficient regions (positive potential), probably near the amine hydrogen, would indicate sites for nucleophilic attack.

In Silico Studies for Biological Activity Prediction and Mechanistic Insights

In silico studies encompass a range of computational methods to predict the biological activity and clarify the mechanism of action of a compound before it is synthesized and tested in a lab. For this compound, these studies could involve pharmacophore modeling to identify the essential structural features for biological activity or building Quantitative Structure-Activity Relationship (QSAR) models. Such models are common for the broader 1,3,4-thiadiazole class and help in designing new derivatives with enhanced potency and selectivity.

Future Research Directions and Therapeutic Implications of N Phenyl 5 Propyl 1,3,4 Thiadiazol 2 Amine Derivatives

Development of Novel Thiadiazole-Based Therapeutic Agents

The 1,3,4-thiadiazole (B1197879) nucleus is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. rasayanjournal.co.inuni.luchemmethod.com The development of novel therapeutic agents based on the N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine scaffold represents a promising avenue for future research.

Key areas for the development of new therapeutic agents include:

Anticancer Agents: A significant body of research highlights the potent antitumor activity of 1,3,4-thiadiazole derivatives. tandfonline.commdpi.comnih.gov Future work could focus on synthesizing and evaluating derivatives of This compound for their cytotoxic effects against various cancer cell lines. Modifications to the phenyl ring or the propyl group could be systematically explored to optimize anticancer potency. For instance, the introduction of electron-withdrawing groups on the 5-phenyl ring has been shown to enhance the cytotoxic activity of thiadiazole derivatives.

Antimicrobial Agents: Given the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. The 1,3,4-thiadiazole ring is a known constituent of various antimicrobial drugs. nih.govmdpi.com Research into This compound derivatives could yield novel antibacterial and antifungal agents. Structure-activity relationship (SAR) studies could guide the design of compounds with broad-spectrum activity or targeted efficacy against resistant strains. nih.gov

Enzyme Inhibitors: Derivatives of 1,3,4-thiadiazole have been identified as inhibitors of various enzymes crucial for disease progression, such as carbonic anhydrase, kinases, and topoisomerase II. nih.govresearchgate.net Future investigations could screen This compound and its analogues for inhibitory activity against a panel of therapeutically relevant enzymes.

Exploration of New Biological Targets and Mechanisms of Action

A crucial aspect of future research will be to elucidate the biological targets and mechanisms of action of This compound derivatives. While the broader class of 1,3,4-thiadiazoles is known to interact with various biological pathways, the specific targets for this particular scaffold are yet to be identified.

Potential avenues of exploration include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and in-silico target prediction, researchers can identify the specific proteins or enzymes that interact with This compound . Understanding these interactions is fundamental to unraveling its mechanism of action.

Mechanism of Action Studies: Once potential targets are identified, detailed mechanistic studies will be necessary. For example, if a derivative shows anticancer activity, research could investigate its effects on cell cycle progression, apoptosis induction, or inhibition of angiogenesis. rasayanjournal.co.in Flow cytometry and western blot analysis are powerful tools for such investigations. tandfonline.com

Bioisosteric Replacement and Scaffolding: The 1,3,4-thiadiazole ring can act as a bioisosteric replacement for other heterocyclic systems, such as the thiazole (B1198619) moiety. nih.govresearchgate.net Future research could explore the synthesis of analogues where the thiadiazole ring in known bioactive molecules is replaced by the N-Phenyl-5-propyl-1,3,4-thiadiazole core to discover novel activities.

Rational Drug Design Strategies based on SAR and Computational Insights

To accelerate the discovery of potent and selective therapeutic agents, rational drug design strategies will be indispensable. These approaches leverage the understanding of structure-activity relationships (SAR) and computational modeling.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: A systematic variation of the substituents on the This compound core will be essential to establish clear SAR. For instance, modifying the substitution pattern on the N-phenyl ring and altering the length or branching of the 5-propyl group can provide valuable insights into the structural requirements for optimal biological activity. nih.gov The impact of these modifications on properties like lipophilicity and electronic distribution can be correlated with observed efficacy. rasayanjournal.co.in

Computational Modeling: Molecular docking studies can predict the binding modes of This compound derivatives within the active sites of potential biological targets. rasayanjournal.co.in This can help in prioritizing compounds for synthesis and biological evaluation. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity, guiding the design of more potent analogues.

Pharmacophore Hybridization: This strategy involves combining the This compound scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. For example, linking it to moieties known to interact with specific receptors or enzymes could lead to dual-acting therapeutic agents.

Advanced Synthetic Methodologies for Enhanced Efficiency and Yield

The efficient and scalable synthesis of This compound and its derivatives is crucial for enabling extensive biological evaluation and potential future development. While classical methods for 1,3,4-thiadiazole synthesis exist, modern synthetic approaches can offer significant advantages.

Future research in this area should focus on:

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times, improve yields, and lead to cleaner reaction profiles compared to conventional heating methods.

Green Chemistry Approaches: Employing environmentally benign solvents and reagents, as well as developing solvent-free reaction conditions, will be important for the sustainable production of these compounds.

Combinatorial Chemistry: The generation of diverse libraries of This compound derivatives can be facilitated by combinatorial synthesis strategies, allowing for the rapid screening of a wide range of compounds to identify promising leads.

Below is a table summarizing the key research areas and potential outcomes for the exploration of This compound derivatives.

| Research Area | Key Objectives | Potential Outcomes |

| Novel Therapeutic Agents | Synthesis and evaluation of derivatives for anticancer, antimicrobial, and enzyme inhibitory activities. | Identification of lead compounds for drug development in various therapeutic areas. |

| Biological Targets & MoA | Identification of protein targets and elucidation of the mechanism of action. | Deeper understanding of the compound's pharmacology and potential for targeted therapies. |

| Rational Drug Design | Utilization of SAR and computational modeling to design optimized derivatives. | Accelerated discovery of potent and selective drug candidates with improved pharmacokinetic profiles. |

| Advanced Synthesis | Development of efficient, scalable, and environmentally friendly synthetic routes. | Facilitation of large-scale production for preclinical and clinical studies. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves cyclization of thiosemicarbazide derivatives with propionic acid or propyl-substituted precursors under acidic conditions. For example, cyclocondensation of 1,3,4-thiadiazole intermediates with phenylpropylamine derivatives is a common approach. Intermediates are characterized via 1H-NMR (to confirm proton environments), IR spectroscopy (to identify functional groups like C=S and C-N), and mass spectrometry (for molecular weight validation). Purity is assessed using elemental analysis .

Q. How is the antimicrobial activity of this compound evaluated experimentally?

- Methodological Answer : Antimicrobial screening follows protocols such as the agar diffusion method or microbroth dilution to determine minimum inhibitory concentrations (MICs). Strains like Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Candida albicans (fungal) are standard test organisms. Activity is correlated with structural features like the propyl chain’s hydrophobicity and phenyl ring electron-withdrawing/donating effects .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H-NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and propyl chain protons (δ 0.9–1.7 ppm).

- IR : Peaks at 1580–1620 cm⁻¹ (C=N stretching) and 650–750 cm⁻¹ (C-S-C in thiadiazole).

- UV-Vis : Absorbance in 250–300 nm range due to π→π* transitions in the aromatic-thiadiazole system.

- High-resolution mass spectrometry (HRMS) : Validates exact mass (e.g., [M+H]+ ion) .

Advanced Research Questions

Q. What computational strategies are employed to predict the binding affinity of this compound with target proteins like SARS-CoV-2 main protease?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Glide) evaluates interactions with active sites (e.g., PDB ID 6LU7 for SARS-CoV-2 protease). Binding energy scores (e.g., −7.5 to −8.0 kcal/mol) are compared to reference inhibitors.

- 3D-QSAR (CoMFA/CoMSIA) models steric, electrostatic, and hydrophobic fields to optimize substituent positions.

- Molecular dynamics (MD) simulations (GROMACS/AMBER) assess stability of ligand-protein complexes over 50–100 ns trajectories .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced biological activity?

- Methodological Answer :

- Substituent variation : Replace the propyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane permeability.

- Electron modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve target binding.

- Bioisosteric replacement : Substitute thiadiazole with oxadiazole to evaluate effects on potency and selectivity.

- In vitro validation : Test optimized derivatives against cancer cell lines (e.g., MCF-7) or enzyme targets (e.g., PIM2 kinase) .

Q. What experimental and analytical approaches resolve contradictions between computational predictions and empirical bioassay data for thiadiazol-2-amine derivatives?

- Methodological Answer :

- Re-evaluate force fields : Adjust docking parameters (e.g., solvation models) to better reflect physiological conditions.

- Synchrotron crystallography : Resolve protein-ligand co-crystal structures to validate binding poses.

- Free-energy perturbation (FEP) : Quantify energy differences between predicted and observed binding modes.

- Dose-response assays : Confirm discrepancies using IC₅₀/EC₅₀ measurements in cell-based models .

Q. How do crystallographic methods like X-ray diffraction contribute to the structural elucidation of thiadiazol-2-amine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and packing interactions. SHELXL refines structures using least-squares minimization, while Mercury software visualizes π-stacking or hydrogen-bonding networks. For example, Mn(II)-catalyzed derivatives show distinct coordination geometries influencing bioactivity .

Q. What are the challenges in designing enantiomerically pure thiadiazol-2-amine derivatives, and how can chiral chromatography or asymmetric synthesis address them?

- Methodological Answer :

- Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling reactions to synthesize enantiopure intermediates.

- Circular dichroism (CD) : Confirm enantiomeric excess (ee) by comparing Cotton effects in the 200–250 nm range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.